molecular formula C16H14FN3O2S B2687926 N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1797896-55-9

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2687926
CAS No.: 1797896-55-9
M. Wt: 331.37
InChI Key: UWWZHTPERTZVKL-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797896-55-9) is a synthetic small molecule incorporating the versatile 2,1,3-benzothiadiazole (BTD) fluorophore. The BTD core is an electron-deficient heterocycle known for its significant photostability, high thermal stability, and large Stokes shifts, making it an excellent building block for designing fluorescent probes and functional materials . This particular derivative is functionalized with a 2-(3-fluorophenyl)-2-methoxyethyl side chain, which can be tailored to modulate the compound's electronic properties, solubility, and binding affinity. The strategic inclusion of the fluorine atom on the phenyl ring can further fine-tune the molecule's electronic characteristics and metabolic stability . Compounds based on the BTD scaffold find broad utility across multiple research domains. They are widely investigated in the development of chemosensors and chemodosimeters for the optical detection of various cations, anions, and neutral analytes due to their responsive chromogenic and fluorogenic properties . Furthermore, the BTD structure is a key component in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where its electron-accepting capability is highly valuable . In medicinal chemistry, derivatives resembling this structure have been explored as kinase inhibitors for the potential treatment of inflammatory diseases . This product is offered with a purity of 90% or greater and is intended for research applications in chemical biology, materials science, and sensor development . This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-22-15(10-3-2-4-12(17)7-10)9-18-16(21)11-5-6-13-14(8-11)20-23-19-13/h2-8,15H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZHTPERTZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluoroaniline with o-anisoyl chloride to form N-(3-fluorophenyl)-2-methoxybenzamide . This intermediate is then subjected to further reactions to introduce the benzothiadiazole moiety and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzothiadiazole Core

  • 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-2,1,3-Benzothiadiazol-1(3H)-yl)Ethyl]-2-Thiophenecarboxamide (): This compound shares the benzothiadiazole core but differs in substitution: A thiophene-carboxamide replaces the 3-fluorophenyl-methoxyethyl group. The benzothiadiazole ring is substituted with 6-fluoro and 3-methyl groups, along with a sulfone group (2,2-dioxido). The thiophene moiety may alter π-π stacking interactions in biological targets .
Feature Target Compound Compound
Benzothiadiazole Subst. None 6-Fluoro, 3-Methyl, 2,2-Dioxido
Carboxamide Side Chain 3-Fluorophenyl-methoxyethyl Thiophene-ethyl
Molecular Weight* ~357 g/mol (estimated) ~429 g/mol (calculated)

*Estimated based on structural analogs.

Benzothiazole vs. Benzothiadiazole Scaffolds

Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide () highlight differences between benzothiazole and benzothiadiazole systems:

  • Benzothiazoles lack the additional nitrogen and sulfur atoms in the fused ring, reducing electronegativity and hydrogen-bonding capacity.
  • The trifluoromethyl and methoxyphenyl groups in compounds suggest enhanced metabolic stability and lipophilicity compared to the target compound’s fluorophenyl-methoxyethyl group .

Carboxamide-Containing Analogs

Agricultural Chemicals ()

  • Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide): Features a pyridine-carboxamide with polyfluorinated aryl groups. The 2,4-difluorophenyl and trifluoromethylphenoxy groups increase hydrophobicity, likely enhancing membrane permeability compared to the target compound’s single 3-fluorophenyl group .

Piperazinyl-Substituted Carboxamides ()

Methodological Insights from Structural Analysis Tools

  • X-Ray Crystallography () :
    The (E)-configuration of imine functionalities in hydrazinecarboxamides (e.g., ) underscores the importance of stereochemistry in binding. The target compound’s methoxyethyl linker may adopt specific conformations critical for activity, resolvable via single-crystal analysis .
  • Docking Studies () :
    AutoDock Vina could model the target compound’s interactions with hypothetical targets, leveraging its fluorophenyl group for hydrophobic contacts and the carboxamide for hydrogen bonding .

Key Structural and Functional Takeaways

Fluorine Substitution : The 3-fluorophenyl group in the target compound balances electronegativity and lipophilicity, contrasting with polyfluorinated analogs (e.g., ) that may suffer from reduced solubility.

Linker Flexibility : The methoxyethyl group provides conformational flexibility absent in rigid analogs like thiophene-carboxamides ().

Scaffold Differences : Benzothiadiazoles offer unique electronic profiles compared to benzothiazoles () or pyridine-based systems (), influencing target selectivity.

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15FN4O2S
  • Molecular Weight : 334.37 g/mol

Research indicates that compounds with a benzothiadiazole core often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The mechanism of action typically involves the modulation of various signaling pathways and interactions with specific biological targets.

Anticancer Activity

A study evaluating the anticancer properties of benzothiadiazole derivatives demonstrated that modifications to the benzothiadiazole nucleus can enhance anticancer activity against various cancer cell lines. In vitro assays showed that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
B7A4311.5
B7A5492.0
Lead CompoundA4311.8
Lead CompoundA5492.5

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies indicated that it significantly decreased the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells . This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Study : In a comparative study of various benzothiadiazole derivatives, this compound was evaluated for its cytotoxic effects on multiple tumor cell lines. Results indicated an IC50 value comparable to established chemotherapeutic agents .
  • Inflammation Modulation : Another study focused on the anti-inflammatory effects of this compound revealed its ability to inhibit the expression of pro-inflammatory markers in macrophages, suggesting its potential for therapeutic use in conditions characterized by chronic inflammation .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the benzothiadiazole ring can significantly influence biological activity. For instance, the presence of specific substituents like methoxy groups enhances both anticancer and anti-inflammatory activities .

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